
7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the fluorine and iodine substituents. Common reagents used in these steps include fluorinating agents like Selectfluor and iodinating agents such as iodine monochloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the benzodiazepine core.
Reduction: Reduction reactions may target the carbonyl group in the benzodiazepine ring.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydrobenzodiazepine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s benzodiazepine core makes it a candidate for studying receptor interactions, particularly with GABA receptors.
Medicine
Medically, derivatives of this compound could be explored for their potential anxiolytic, sedative, or anticonvulsant properties.
Industry
In the industrial sector, the compound’s fluorine and iodine substituents could make it useful in materials science, particularly in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action for compounds in the benzodiazepine family typically involves binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The presence of fluorine and iodine atoms may alter the binding affinity and efficacy, potentially leading to unique pharmacological profiles.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar core structure but different substituents.
Lorazepam: Another benzodiazepine with a chlorinated phenyl ring.
Clonazepam: Contains a nitro group instead of fluorine and iodine.
Uniqueness
The unique combination of fluorine and iodine in 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and metabolic stability compared to other benzodiazepines.
Biological Activity
7-Fluoro-4-(2-iodobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzodiazepines have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Table 1: Anticancer Activity of Related Benzodiazepine Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 5.0 | Apoptosis induction |
Compound B | HT29 | 3.2 | Cell cycle arrest in G2/M phase |
Compound C | M21 | 4.8 | Disruption of microtubule dynamics |
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system (CNS). They primarily act as agonists at the GABA-A receptor, enhancing the inhibitory effects of GABA. This mechanism results in anxiolytic, sedative, and muscle relaxant properties.
Case Study: Anxiolytic Activity
A study conducted on a related benzodiazepine derivative demonstrated significant anxiolytic effects in animal models. The compound was administered in varying doses, and behavioral tests indicated reduced anxiety levels compared to control groups.
Antimicrobial Activity
Some benzodiazepine derivatives have also shown antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Benzodiazepine Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 12 µg/mL |
Compound E | S. aureus | 8 µg/mL |
Q & A
Basic Research Question: How can researchers optimize the synthesis of 7-fluoro-4-(2-iodobenzoyl)-5-phenyl-1,4-benzodiazepin-2-one to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the benzodiazepine core functionalization. Key steps include:
- Acylation : Reacting the benzodiazepine core with 2-iodobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the iodobenzoyl group.
- Fluorination : Selective fluorination at the 7-position using fluorinating agents like Selectfluor® or DAST.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Parameters : - Temperature control (<0°C during acylation to avoid side reactions).
- Moisture-sensitive reagents require inert atmospheres (argon/nitrogen).
- Monitor reaction progress via TLC or HPLC-MS .
Advanced Research Question: What spectroscopic and analytical techniques are most effective for characterizing structural ambiguities in this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., fluorophenyl vs. iodobenzoyl orientation) via coupling constants and NOESY.
- 19F NMR : Confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F).
- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects.
- HRMS : Validate molecular formula (C₂₂H₁₅FINO₂; expected [M+H]⁺ = 512.02).
- HPLC-PDA : Assess purity (>95% by area normalization) .
Basic Research Question: How does the 2-iodobenzoyl substituent influence binding affinity to GABAA receptor subtypes compared to other halogenated analogs?
Methodological Answer:
- Radioligand Displacement Assays : Compare IC₅₀ values against [³H]flumazenil in αxβ2γ2 GABAA subtypes.
- Key Findings :
Advanced Research Question: What strategies resolve contradictions in SAR studies between in vitro receptor binding and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., deiodination).
- Pharmacokinetic Profiling : Measure bioavailability (%F) and brain penetration (logBB) via LC-MS/MS.
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., Desmond or GROMACS) to correlate binding poses with functional activity .
Basic Research Question: What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Side Reactions :
- Iodine Displacement : Nucleophilic attack on the iodobenzoyl group by solvents (e.g., DMF).
- Oxidation : Benzodiazepine ring oxidation under acidic conditions.
- Mitigation :
Advanced Research Question: How can computational modeling guide the design of analogs with improved GABAA subtype selectivity?
Methodological Answer:
- Docking Studies : Use Glide or AutoDock to predict binding modes in α1- vs. α2-containing receptors.
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., iodine vs. bromine) on binding energy.
- QSAR Models : Corinate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC₅₀ .
Basic Research Question: What in vitro assays are suitable for evaluating the compound’s potential neurotoxicity?
Methodological Answer:
- MTT Assay : Measure cell viability in SH-SY5Y neuronal cells (IC₅₀ threshold <10 µM).
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >30 µM desired).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (LC-MS/MS metabolite monitoring) .
Advanced Research Question: How does fluorination at the 7-position affect metabolic stability versus non-fluorinated analogs?
Methodological Answer:
- Comparative Metabolism :
- Fluorine blocks CYP450-mediated oxidation at the 7-position, reducing metabolite formation.
- Half-Life (t½) : Fluorinated analogs show t½ >4 hrs in human hepatocytes vs. <2 hrs for non-fluorinated analogs.
- Analytical Validation : Use UPLC-QTOF to identify phase I/II metabolites .
Basic Research Question: What crystallographic data are available for structurally related benzodiazepines, and how can they inform co-crystallization trials?
Methodological Answer:
- Public Databases : Search the PDB for GABAA-bound benzodiazepines (e.g., diazepam, PDB: 6HUP).
- Co-Crystallization Conditions :
Advanced Research Question: How can researchers design in vivo studies to differentiate anxiolytic vs. sedative effects of this compound?
Methodological Answer:
- Animal Models :
- Elevated Plus Maze : Anxiolytic activity (time in open arms).
- Rotarod Test : Sedation/motor impairment (latency to fall).
- Dose-Response : Test 0.3–30 mg/kg (po) to establish therapeutic index (ED₅₀ anxiolysis vs. TD₅₀ sedation).
- Control Compounds : Compare to diazepam (non-selective) and zolpidem (α1-selective) .
Properties
IUPAC Name |
7-fluoro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FIN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXFBFMYCEBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=CC=C3I)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.